(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-phenylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-chloro-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O/c1-16-21-22(25)20(15-27-23(21)31(28-16)19-9-7-17(26)8-10-19)24(32)30-13-11-29(12-14-30)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZEFMQKXFGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-phenylpiperazin-1-yl)methanone is a pyrazolo[3,4-b]pyridine derivative with potential pharmacological applications. Its unique structure combines multiple functional groups that may influence its biological activity, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.9 g/mol. The presence of chloro and fluoro substituents suggests enhanced lipophilicity and potential interactions with biological targets.
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, and exhibit cytotoxic effects against various cancer cell lines by modulating apoptotic pathways.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant COX-II inhibitory activity. For instance, a related compound showed an IC50 value of 0.2 μM, indicating potent anti-inflammatory properties compared to Celecoxib (IC50 = 0.4 μM) . The presence of the pyrazolo structure appears to enhance its efficacy as an anti-inflammatory agent.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies have shown that derivatives can inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 0.95 |
| Compound C | A549 | 26 |
These results indicate that modifications to the pyrazolo structure can lead to varied potency against different cancer types .
Case Studies
- Inhibition of COX-II : A study highlighted a derivative with an IC50 of 0.2 μM for COX-II inhibition, suggesting that structural modifications could enhance anti-inflammatory effects .
- Cytotoxicity Against Cancer Cell Lines : Another research explored a series of pyrazole derivatives demonstrating significant cytotoxicity against Hep-2 and P815 cell lines, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the modulation of key signaling pathways, including those involving CDK9 and Mcl-1 proteins .
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds similar to this one exhibit antidepressant properties through modulation of serotonin and dopamine receptors. The phenylpiperazine moiety is known to enhance binding affinity to serotonin receptors, potentially leading to improved mood regulation. For instance, research has shown that derivatives targeting serotonin receptors can alleviate symptoms of depression in preclinical models .
Anticancer Properties
The pyrazolo[3,4-b]pyridine scaffold has been investigated for its anticancer potential. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of this compound class. Research has shown that pyrazole derivatives can exhibit significant antibacterial and antifungal activity by disrupting microbial cell wall synthesis and function. For example, compounds with similar functional groups have been reported to inhibit the growth of resistant strains of bacteria, making them promising candidates for new antibiotic therapies .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Studies suggest that pyrazolo-pyridine derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic efficacy in treating neurological disorders .
Case Study 1: Antidepressant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazolo[3,4-b]pyridine and evaluated their antidepressant effects using animal models. The most promising candidate demonstrated a significant reduction in depressive-like behaviors compared to controls, indicating its potential for further development as an antidepressant agent .
Case Study 2: Anticancer Activity Against Breast Cancer
A recent investigation focused on the anticancer activity of a related compound showed that it inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study concluded that modifications to the pyrazolo-pyridine structure could enhance its potency against cancer cells while minimizing toxicity to normal cells .
Case Study 3: Antimicrobial Resistance
Research published in European Journal of Medicinal Chemistry highlighted the effectiveness of pyrazole derivatives against multi-drug-resistant bacterial strains. The study emphasized the need for novel antimicrobial agents due to rising resistance levels and identified several candidates with promising activity profiles against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and analogs from the provided evidence:
Key Observations:
- Core Heterocycle: The pyrazolo-pyridine core in the target compound differs from indole (902025-79-0) or pyrazolo-pyrimidine () cores, which may influence binding specificity and metabolic stability.
- Substituents: The chlorine and methyl groups on the pyrazolo ring enhance electron-withdrawing and lipophilic properties, respectively, compared to amino or trifluoromethyl groups in analogs.
- Piperazine/Piperidine Moieties: The 4-phenylpiperazine group in the target compound balances basicity and lipophilicity, whereas 4-ethylphenyl () or trifluoromethylphenyl () groups may alter solubility and receptor interactions.
Physicochemical Properties
Analysis:
- The target compound’s chlorine atom increases molecular weight and lipophilicity compared to fluorine-only analogs (e.g., 902025-79-0).
- The 4-phenylpiperazine group likely improves aqueous solubility relative to ethylphenyl () or trifluoromethyl () derivatives due to its basic nitrogen.
Q & A
Basic: What synthetic strategies are recommended for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-b]pyridine core. Key steps include:
- Cyclization : Refluxing intermediates (e.g., hydrazine derivatives) with chloranil in xylene under inert conditions for 25–30 hours to form the pyrazole ring .
- Coupling Reactions : Introducing the 4-phenylpiperazine moiety via nucleophilic acyl substitution or palladium-catalyzed cross-coupling.
- Purification : Recrystallization from methanol or ethanol to isolate the final product, monitored by TLC for intermediate purity .
Optimization Tips : Adjust solvent polarity (e.g., DMF for polar intermediates), control temperature gradients, and use anhydrous Na₂SO₄ for drying organic layers .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing chloro and fluorophenyl groups) and assess stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₆H₂₁ClFN₅O) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering the piperazine ring’s phenyl group) to evaluate potency shifts .
- Biological Assays : Test analogs against target proteins (e.g., kinases or GPCRs) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .
- Data Analysis : Use IC₅₀/EC₅₀ values to rank substituent contributions. For example, bulky groups on the pyridine core may reduce membrane permeability .
Advanced: What computational approaches predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Input the compound’s InChI (e.g., derived from PubChem data) for accurate ligand preparation .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with conserved residues (e.g., Asp113 in 5-HT₂A receptors) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic chloro group, hydrogen-bond acceptor at the methanone) using tools like LigandScout .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Bioavailability Studies : Measure logP (e.g., using shake-flask method) to assess lipid solubility; values >3 may indicate poor aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the methyl group on pyridine) .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility, validated by dynamic light scattering (DLS) .
Advanced: What strategies validate conformational stability in solution vs. crystal states?
Methodological Answer:
- X-ray Crystallography : Compare experimental crystal structure (e.g., bond lengths/angles) with computational predictions (e.g., Gaussian-optimized geometry). For example, the pyrazolo-pyridine dihedral angle should align within ±5° .
- Solution-State NMR : Analyze NOESY spectra to detect intramolecular interactions (e.g., piperazine-phenyl stacking) that persist in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
